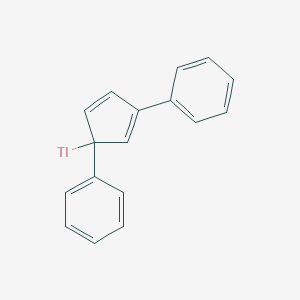![molecular formula C28H60OSi6 B14278926 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde CAS No. 171620-65-8](/img/structure/B14278926.png)
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde is a highly sterically demanding compound known for its unique structural properties. The compound features three bis(trimethylsilyl)methyl groups attached to a benzaldehyde core, which significantly influences its reactivity and stability. This compound is often used in organic synthesis and materials science due to its ability to stabilize highly reactive intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde typically involves the reaction of 2,4,6-tris(bromomethyl)benzaldehyde with bis(trimethylsilyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bis(trimethylsilyl)methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,4,6-Tris[bis(trimethylsilyl)methyl]benzoic acid.
Reduction: 2,4,6-Tris[bis(trimethylsilyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for reactive intermediates and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to stabilize reactive intermediates and enhance the bioavailability of active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde involves its ability to stabilize highly reactive intermediates through steric hindrance. The bulky bis(trimethylsilyl)methyl groups create a protective environment around the reactive center, preventing unwanted side reactions and decomposition. This stabilization is crucial in various chemical transformations, allowing for the selective formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(trifluoromethyl)benzaldehyde: Another sterically demanding compound with trifluoromethyl groups instead of bis(trimethylsilyl)methyl groups.
2,4,6-Tris(tert-butyl)benzaldehyde: Features tert-butyl groups, providing steric hindrance similar to bis(trimethylsilyl)methyl groups.
2,4,6-Tris(trimethylsilyl)benzaldehyde: Contains trimethylsilyl groups, offering steric protection but with different electronic properties.
Uniqueness
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde is unique due to the combination of steric hindrance and electronic effects provided by the bis(trimethylsilyl)methyl groups. This combination enhances its ability to stabilize reactive intermediates and makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
171620-65-8 |
|---|---|
Formule moléculaire |
C28H60OSi6 |
Poids moléculaire |
581.3 g/mol |
Nom IUPAC |
2,4,6-tris[bis(trimethylsilyl)methyl]benzaldehyde |
InChI |
InChI=1S/C28H60OSi6/c1-30(2,3)26(31(4,5)6)22-19-23(27(32(7,8)9)33(10,11)12)25(21-29)24(20-22)28(34(13,14)15)35(16,17)18/h19-21,26-28H,1-18H3 |
Clé InChI |
PGCRYGLXISWIOV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)C=O)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
